2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that belongs to the thiazolo[4,5-d]pyridazinone family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridazine ring, with additional substituents such as a methyl group, a methylbenzyl group, and a thiophenyl group
Preparation Methods
The synthesis of 2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridazine ring: This step often involves the condensation of the thiazole intermediate with a hydrazine derivative.
Substitution reactions:
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.
Scientific Research Applications
2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-methyl-5-(4-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds, such as:
Thiazolo[5,4-d]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of a thiazolo[4,5-d]pyridazinone ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)methyl]-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-11-5-7-13(8-6-11)10-21-18(22)16-17(24-12(2)19-16)15(20-21)14-4-3-9-23-14/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXPPFBFRFPHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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